

# BC-7013: A Technical Overview of a Novel Pleuromutilin Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of **BC-7013**, a topical pleuromutilin antibiotic. The information is compiled from publicly available scientific literature, presentations, and company announcements.

#### Introduction

**BC-7013** is a semi-synthetic derivative of pleuromutilin, a naturally occurring antibiotic.[1] Developed by Nabriva Therapeutics, **BC-7013** was designed as a topical agent for the treatment of uncomplicated skin and skin structure infections (uSSSI).[1][2] It belongs to a class of antibiotics that act by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, suggesting a low probability of cross-resistance.[1]

## **Chemical Properties**

BC-7013 is chemically identified as 14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin.[1]

Table 1: Chemical and Physical Properties of **BC-7013** 



| Property          | Value                                                  |  |
|-------------------|--------------------------------------------------------|--|
| Chemical Name     | 14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin |  |
| Molecular Formula | C29H40O5S                                              |  |
| Molecular Weight  | 500.69 g/mol                                           |  |
| CAS Number        | 1028291-66-8                                           |  |

# Mechanism of Action: Inhibition of Bacterial Protein Synthesis

**BC-7013**, like other pleuromutilins, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This interaction with the 23S rRNA prevents the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[1] This targeted action on prokaryotic ribosomes ensures selectivity and minimizes effects on eukaryotic cells.



Binds to
Peptidyl Transferase Center

BC-7013

BC-7013

Blocks tRNA
interaction

Blocks tRNA
interaction

Bacterial 500 Ribosomal Subunit

F-Site (Peptidyl)

E-Site (Extl)

Transfers Amino Acid

Growing Peptide Chain

Click to download full resolution via product page

Mechanism of Action of BC-7013.

## **In Vitro Antibacterial Activity**



**BC-7013** has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including strains resistant to other classes of antibiotics. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been determined for various pathogens.

Table 2: In Vitro Activity of BC-7013 Against Gram-Positive Pathogens

| Organism (No. of Isolates)             | MIC₅₀ (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
|----------------------------------------|---------------|---------------|-------------------|
| Staphylococcus<br>aureus (303)         | 0.015         | 0.03          | ≤0.008 - 0.06     |
| Methicillin-susceptible (153)          | 0.015         | 0.03          | ≤0.008 - 0.03     |
| Methicillin-resistant (150)            | 0.015         | 0.03          | ≤0.008 - 0.06     |
| Coagulase-negative staphylococci (120) | 0.03          | 0.12          | ≤0.008 - >4       |
| Streptococcus pyogenes (50)            | 0.015         | 0.03          | ≤0.008 - 0.03     |
| Streptococcus agalactiae (50)          | 0.03          | 0.06          | 0.015 - 0.06      |
| Streptococcus pneumoniae (53)          | 0.03          | 0.06          | ≤0.008 - 0.12     |
| Penicillin-susceptible (28)            | 0.03          | 0.06          | ≤0.008 - 0.06     |
| Penicillin-resistant<br>(12)           | 0.03          | 0.06          | 0.015 - 0.06      |

Data sourced from a poster presentation at the 49th Annual Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.



# Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of **BC-7013** was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism.

#### Materials:

- BC-7013 analytical standard
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Bacterial isolates
- Spectrophotometer or McFarland turbidity standards
- Incubator

#### Procedure:

- Preparation of Antimicrobial Dilutions: A stock solution of BC-7013 is prepared and serially diluted in CAMHB in the microtiter plates to achieve the desired concentration range.
- Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
   This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.



- Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading of Results: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of BC-7013 at which there is no visible growth.

## **Clinical Development**

Nabriva Therapeutics initiated a Phase I clinical trial to evaluate the safety and tolerability of topically applied **BC-7013**.[2] Publicly available information confirms the commencement of this trial; however, detailed quantitative results regarding the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) and a comprehensive safety analysis from this study are not available in the public domain. The development of **BC-7013** appears to have been deprioritized in favor of other pleuromutilin candidates within Nabriva's pipeline, such as lefamulin (formerly BC-3781), which has since gained regulatory approval.

#### **Discovery and Development Workflow**

The development of **BC-7013** followed a typical pharmaceutical pipeline for a novel antibiotic. This process involves the identification of a lead compound, optimization of its chemical structure to enhance efficacy and safety, preclinical evaluation, and subsequent clinical trials.



Click to download full resolution via product page

Logical Workflow for **BC-7013** Development.

## **Conclusion**

**BC-7013** is a potent, topically administered pleuromutilin antibiotic with excellent in vitro activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. Its unique mechanism of action, targeting bacterial protein synthesis, makes it a promising candidate for combating antibiotic resistance. While the initial clinical development of **BC-7013** was initiated with a Phase I trial, the public availability of further



clinical data is limited, and the development focus of Nabriva Therapeutics has since shifted to other pleuromutilin derivatives. The preclinical data presented here underscore the potential of the pleuromutilin class in the ongoing search for novel antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Nabriva: Initiation of Clinical Phase I Study of Topical Antibiotic LISAvienna life science austria [lisavienna.at]
- To cite this document: BenchChem. [BC-7013: A Technical Overview of a Novel Pleuromutilin Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667840#discovery-and-development-of-bc-7013]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com